molecular formula C12H16O B14849771 2-(Cyclopropylmethyl)-3-ethylphenol CAS No. 1243374-50-6

2-(Cyclopropylmethyl)-3-ethylphenol

Cat. No.: B14849771
CAS No.: 1243374-50-6
M. Wt: 176.25 g/mol
InChI Key: AEIBRJPQSXSVCU-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-3-ethylphenol is a phenolic compound characterized by a hydroxyl group attached to an aromatic benzene ring substituted with a cyclopropylmethyl group at the 2-position and an ethyl group at the 3-position.

Properties

CAS No.

1243374-50-6

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(cyclopropylmethyl)-3-ethylphenol

InChI

InChI=1S/C12H16O/c1-2-10-4-3-5-12(13)11(10)8-9-6-7-9/h3-5,9,13H,2,6-8H2,1H3

InChI Key

AEIBRJPQSXSVCU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)O)CC2CC2

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Synthesis

Key Reaction Sequence

A widely cited approach involves a Grignard reaction followed by cyclopropane functionalization (CN1651379A). The steps include:

  • Hydroxy Protection : Para-chlorophenol is protected using tert-butyl groups under acid catalysis (H₂SO₄, iso-butylene, 25–30°C, 15 h).
  • Grignard Reaction : The protected phenol reacts with magnesium and oxirane in tetrahydrofuran (THF) to form 4-tert-butoxy phenylethanol.
  • Cyclopropane Introduction : Cyclopropylmethyl bromide is coupled to the intermediate under alkaline conditions (NaH, DMF, 60°C, 8 h).
  • Deprotection : Acid hydrolysis (HCl, 25–30°C, 2 h) yields the final product.
Table 1: Optimization Data for Grignard Route
Step Yield (%) Purity (GC) Key Conditions
Hydroxy Protection 72.2 99.2 H₂SO₄, iso-butylene, 25°C
Grignard Reaction 87.9 99.5 Mg, THF, reflux
Cyclopropane Coupling 92.2 99.5 NaH, DMF, 60°C

Wittig-Horner Olefination Strategy

Phosphonate Intermediate Utilization

CN102942465B details a route leveraging Horner-Wadsworth-Emmons reactions:

  • Phosphonate Synthesis : α-Alkoxy-p-chlorobenzyl phosphonate is prepared via Arbuzov reaction (triethyl phosphite, ZnCl₂, −10°C).
  • Olefination : Cyclopropyl methyl ketone reacts with the phosphonate under basic conditions (KOtBu, DMF, 20–25°C, 4 h).
  • Hydrolysis : Acidic hydrolysis (HCl, methanol, 4 h) yields 2-(cyclopropylmethyl)-3-ethylphenol.
Table 2: Performance Metrics for Wittig-Horner Route
Intermediate Yield (%) Selectivity (%)
Phosphonate 94.8 >99
Olefination Product 92.5 98.3

Reductive Amination Approach

Cyclopropane Functionalization via Amines

A method from PMC5601360 adapts reductive amination for cyclopropane integration:

  • Amine Synthesis : 3-Ethylphenol is converted to 3-ethylphenethylamine using NaBH(OAc)₃ in methanol.
  • Cyclopropane Coupling : Copper-catalyzed cross-coupling (CuCl, MeMgBr, THF/Et₂O, −20°C) introduces the cyclopropylmethyl group.
  • Final Reduction : Hydrogenation (H₂, Pd/C, 1 atm) removes protecting groups.
Key Observations:
  • Stoichiometric control of MeMgBr is critical to minimize over-alkylation.
  • Low temperatures (−20°C to 0°C) enhance regioselectivity (yield: 68–75%).

Cyclopropanation via Trimethylsulfoxonium Iodide

Direct Ring Formation

EP2644590A1 reports a cyclopropanation strategy:

  • Knoevenagel Condensation : 3-Ethylbenzaldehyde reacts with malonic acid (pyridine, piperidine) to form α,β-unsaturated ester.
  • Cyclopropanation : Trimethylsulfoxonium iodide (NaH, DMSO, 60°C, 6 h) generates the cyclopropane ring.
  • Hydrolysis : Acidic workup (H₂SO₄, MeOH) yields the target phenol.
Table 3: Cyclopropanation Efficiency
Parameter Value
Reaction Time 6 h
Temperature 60°C
Yield 72%
Purity (HPLC) 98.5%

Comparative Analysis of Methods

Scalability and Cost

  • Grignard Route : High yields (>90%) but requires hazardous reagents (Mg, NaH).
  • Wittig-Horner : Cost-effective phosphonate intermediates but involves multi-step purification.
  • Reductive Amination : Mild conditions but limited scalability due to Cu catalyst costs.
  • Cyclopropanation : Efficient ring formation but requires stringent temperature control.

Environmental Impact

  • Grignard and Wittig-Horner methods generate halogenated byproducts.
  • Reductive amination produces fewer waste streams, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-3-ethylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclopropylmethyl)-3-ethylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-3-ethylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in enzymes or receptors, influencing their activity. The cyclopropylmethyl and ethyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on 2-(Cyclopropylmethyl)-3-ethylphenol is absent in the provided evidence, comparisons can be inferred from structural analogs in the references. Below is a detailed analysis of key structural and functional differences:

Substituent Effects on Physicochemical Properties

  • Cyclopropylmethyl vs. Simpler Alkyl Groups: The cyclopropylmethyl group in this compound likely increases lipophilicity compared to compounds with linear alkyl chains (e.g., methyl or ethyl). Similarly, the cyclopropyl group in 2-(Cyclopropylamino)-1-phenylethan-1-ol () may enhance rigidity and interaction with biological targets .
  • Ethyl Group Position: The 3-ethyl substituent in the target compound could reduce phenolic acidity compared to unsubstituted phenol. In contrast, the ethyl group in 3-ethylphenol (a simpler analog) lowers the pKa slightly compared to phenol, but this effect might be modulated by the adjacent cyclopropylmethyl group in the target molecule.

Functional Group Comparisons

  • Phenols vs. In contrast, phenolic derivatives like this compound are less likely to exhibit acute toxicity but may have bioactivity depending on substituent patterns.
  • Amino Alcohols (): Compounds such as 2-(Cyclopropylamino)-1-phenylethan-1-ol (an amino alcohol) share the cyclopropyl motif but differ in functional groups. Amino alcohols often exhibit central nervous system (CNS) activity, whereas phenolic compounds may act as antioxidants or enzyme inhibitors .

Data Table: Structural and Hypothetical Property Comparison

Compound Name Substituents/Functional Groups Molecular Formula Key Inferred Properties Reference
This compound 2-cyclopropylmethyl, 3-ethyl, phenol C12H16O High lipophilicity, moderate acidity N/A (Hypothetical)
3-Ethylphenol 3-ethyl, phenol C8H10O Lower pKa vs. phenol, higher solubility N/A (Baseline)
2-Methylcyclopentyl S-2-dipropylaminoethyl methylphosphonothioate Cyclopropylmethyl, phosphonothioate C15H32NO2PS High toxicity, regulated substance
2-(Cyclopropylamino)-1-phenylethan-1-ol Cyclopropylamino, phenyl, alcohol C11H15NO Potential CNS activity

Research Findings and Limitations

  • Synthetic Challenges: Cyclopropyl groups, as seen in and , often require specialized reagents (e.g., cyclopropanation agents) for synthesis, which may complicate the production of this compound .
  • Regulatory Status: Unlike the Schedule 1A03 phosphonothioate in , phenolic derivatives are generally less restricted but may require evaluation for environmental persistence .

Q & A

Q. What personal protective equipment (PPE) is essential for handling its reactive intermediates?

  • Guidelines : Nitrile gloves (tested for permeation resistance), splash goggles, and fume hoods for volatile alkylating agents. Avoid latex gloves due to solvent incompatibility .

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